K-Ras(G12C) inhibitor 6

Overview

Description

K-Ras(G12C) inhibitor 6 is an irreversible inhibitor specifically targeting the oncogenic K-Ras(G12C) mutation. This mutation is a common driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The compound works by subverting the native nucleotide preference to favor guanosine diphosphate over guanosine triphosphate, thereby inhibiting the oncogenic activity of the K-Ras protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of K-Ras(G12C) inhibitor 6 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 2,4-dichlorophenoxyacetic acid with piperidine to form an intermediate, which is then further reacted with 4-sulfanylbutanamide under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions: K-Ras(G12C) inhibitor 6 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfanyl and amide groups. These reactions are crucial for its binding to the K-Ras protein.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include dichlorophenoxyacetic acid, piperidine, and various solvents like dimethyl sulfoxide and acetonitrile. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability .

Major Products Formed: The major product formed from the reactions involving this compound is the final inhibitor compound itself, which is characterized by its high specificity and potency against the K-Ras(G12C) mutation .

Scientific Research Applications

K-Ras(G12C) inhibitor 6 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the mechanisms of irreversible inhibition. In biology, it serves as a tool to investigate the role of K-Ras mutations in cellular signaling pathways. In medicine, this compound is being explored as a potential therapeutic agent for treating cancers harboring the K-Ras(G12C) mutation. Clinical trials have shown promising results, with the compound demonstrating efficacy in reducing tumor growth and improving patient outcomes .

Mechanism of Action

K-Ras(G12C) inhibitor 6 is unique in its high specificity and irreversible binding to the K-Ras(G12C) mutation. Similar compounds include sotorasib and adagrasib, which also target the K-Ras(G12C) mutation but differ in their chemical structures and binding mechanisms. Sotorasib, for example, was the first FDA-approved K-Ras(G12C) inhibitor and has shown significant clinical efficacy. Adagrasib, on the other hand, has demonstrated promising results in clinical trials and is being explored for its potential in combination therapies .

Comparison with Similar Compounds

Biological Activity

K-Ras(G12C) inhibitor 6 is a novel small molecule designed to selectively target the G12C mutant form of the K-Ras protein, which is implicated in various cancers, particularly non-small cell lung cancer (NSCLC). This compound represents a significant advancement in targeted cancer therapy due to its specific mechanism of action and potential therapeutic efficacy.

This compound operates through covalent binding to the cysteine residue at position 12 of the K-Ras protein. This binding is irreversible and selectively affects the G12C mutant, leaving the wild-type K-Ras unaffected. The compound binds to a newly identified allosteric pocket, designated as S-IIP, which alters the nucleotide affinity of K-Ras, favoring GDP over GTP. This shift results in an accumulation of inactive Ras, thereby inhibiting downstream signaling pathways that promote tumor growth and survival .

Potency and Selectivity

The relative potency of this compound has been quantified with a value of 4.2 against the G12C mutation. In vitro studies have demonstrated that this inhibitor effectively decreases cell viability and enhances apoptosis in lung cancer cell lines harboring the G12C mutation .

In Vitro Studies

In H358 cell lines expressing KRAS G12C, this compound was shown to inhibit RAS-GTP binding and reduce phosphorylation of key signaling proteins such as MEK, ERK, and AKT in a dose-dependent manner. Notably, it exhibited selectivity for G12C mutant cells while sparing wild-type cells .

Case Studies

Several clinical studies have highlighted the efficacy of K-Ras(G12C) inhibitors in patients with KRAS G12C mutations:

- Sotorasib , a similar KRAS G12C inhibitor, demonstrated a tumor response rate of 37.1% in NSCLC patients who had previously undergone treatment, with a median duration of response of approximately 11 months .

- A case report involving a patient with KRAS G12C-mutant small cell lung cancer (SCLC) indicated improved progression-free survival (PFS) when treated with standard therapy alongside KRAS-targeted approaches .

Challenges and Resistance Mechanisms

Despite promising results, resistance to K-Ras(G12C) inhibitors remains a significant challenge. Mechanisms include secondary mutations that enhance KRAS activity or activate compensatory signaling pathways such as EGFR or other receptor tyrosine kinases (RTKs). Combination therapies involving K-Ras(G12C) inhibitors with EGFR inhibitors have shown enhanced efficacy in overcoming these resistance mechanisms .

Summary of Research Findings

| Study/Compound | Findings |

|---|---|

| This compound | Selectively binds to G12C mutant; reduces cell viability; promotes apoptosis |

| Sotorasib | 37.1% tumor response rate in NSCLC; median duration of response: ~11 months |

| Combination Therapies | Enhanced efficacy observed when combined with EGFR inhibitors; addresses resistance issues |

Q & A

Basic Research Questions

Q. What is the structural basis for K-Ras(G12C) inhibitor 6's selective binding to the mutant protein?

Inhibitor 6 binds to the switch-II pocket (S-IIP) of GDP-bound K-Ras(G12C), as revealed by co-crystal structures. This pocket is absent in wild-type Ras and other mutants (e.g., G12D), enabling selective inhibition. Structural alignment shows that inhibitor 6 occupies a groove near the S-IIP, avoiding clashes seen in GTP-bound mutants (e.g., G12D) . The allosteric binding disrupts GTP loading and effector interactions, locking K-Ras in an inactive state .

Q. Which experimental techniques are critical for validating inhibitor 6's mechanism of action?

Key methodologies include:

- Co-crystallography : To resolve binding modes (e.g., inhibitor 6’s interaction with S-IIP) .

- GTP/GDP affinity assays : Measure nucleotide preference shifts using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) kits, which quantify GTP-binding inhibition .

- SPR (Surface Plasmon Resonance) : Assess binding kinetics and competition with effector proteins .

- Cellular assays : Monitor downstream signaling (e.g., MAPK/ERK suppression) in G12C-mutant cell lines .

Q. How does inhibitor 6 differ from covalent K-Ras(G12C) inhibitors like Sotorasib?

Unlike covalent inhibitors (e.g., Sotorasib), which irreversibly target Cys12 in the GTP-bound state, inhibitor 6 is a non-covalent, allosteric compound that preferentially binds the GDP-bound conformation. This mechanism avoids reliance on reactive electrophiles, reducing off-target risks. However, its efficacy depends on the cellular balance of GDP/GTP-K-Ras pools .

Advanced Research Questions

Q. How can researchers resolve contradictions in inhibitor 6’s efficacy across different cancer models?

Discrepancies may arise from variations in:

- Nucleotide cycling rates : Use mass spectrometry to quantify GDP/GTP ratios in cell lines, as KRAS(G12C) exhibits dynamic nucleotide flux .

- Co-occurring mutations : Profile secondary mutations (e.g., PI3K, EGFR) that alter downstream signaling resilience .

- Model selection : Prioritize models with high G12C prevalence (e.g., lung adenocarcinoma) over low-prevalence cancers (e.g., pancreatic cancer, where G12C occurs in only 3% of cases) .

Q. What computational strategies are recommended for optimizing inhibitor 6’s scaffold?

- Molecular dynamics (MD) simulations : Analyze switch-I/II flexibility and inhibitor stability in the S-IIP .

- E-pharmacophore modeling : Identify critical interaction motifs using tools like GLIDE .

- Covalent docking : Explore hybrid strategies to enhance binding (e.g., adding mild electrophiles without compromising selectivity) .

- Free energy calculations : Predict binding affinities for derivatives using MM/GBSA or QM/MM approaches .

Q. What methodological approaches address resistance mechanisms in inhibitor 6-treated cells?

- Proteomics : Identify compensatory pathways (e.g., PI3K/AKT upregulation) via phospho-kinase arrays .

- CRISPR screens : Pinpoint synthetic lethal partners (e.g., autophagy genes) to design combination therapies .

- Cryo-EM : Capture conformational changes in K-Ras-effector complexes under inhibitor pressure .

Data Analysis and Translational Questions

Q. How should researchers interpret conflicting data on inhibitor 6’s nucleotide-state specificity?

While inhibitor 6 primarily targets GDP-bound K-Ras(G12C), its efficacy in GTP-dominated environments may depend on:

- Cellular context : Use FRET biosensors to monitor real-time nucleotide switching in live cells .

- Upstream signaling modulation : Combine with SOS1 inhibitors to increase GDP-bound populations .

- Mutant-specific assays : Validate using GTPγS-loading assays in G12C vs. wild-type Ras .

Q. What are the limitations of using inhibitor 6 in preclinical studies?

Key limitations include:

- Mutation rarity : G12C prevalence varies (e.g., 44% of KRAS-mutated lung cancers vs. 3% in pancreatic) .

- Off-target effects : Profile selectivity using kinome-wide screens (e.g., KINOMEscan) to rule out kinase inhibition .

- In vivo pharmacokinetics : Optimize bioavailability via formulations like nanoparticle encapsulation (as seen in co-delivery studies) .

Q. Experimental Design Considerations

Q. How should researchers design assays to quantify inhibitor 6’s allosteric effects?

- Nucleotide displacement assays : Use mant-GDP/GTP to measure fluorescence changes upon inhibitor binding .

- Effector pull-downs : Validate disrupted interactions with Raf or PI3K via immunoprecipitation .

- Thermal shift assays : Monitor S-IIP stabilization using differential scanning fluorimetry .

Q. What combination therapies are methodologically promising with inhibitor 6?

Rational combinations include:

Properties

IUPAC Name |

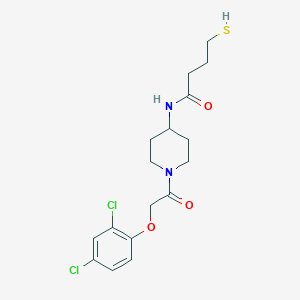

N-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-4-sulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Cl2N2O3S/c18-12-3-4-15(14(19)10-12)24-11-17(23)21-7-5-13(6-8-21)20-16(22)2-1-9-25/h3-4,10,13,25H,1-2,5-9,11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXCEHMKUTXHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCCS)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701143036 | |

| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060530-16-5 | |

| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2060530-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | k-Ras(g12C) inhibitor 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060530165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-RAS(G12C) INHIBITOR 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPV55C3PN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.